9-(Bromomethylidene)fluorene
Description
9-(Bromomethylidene)fluorene (C20H13Br), also referred to as 9-[bromo(phenyl)methylene]-9H-fluorene, is a halogenated fluorene derivative characterized by a bromine atom attached to a methylidene group at the 9-position of the fluorene backbone. Its molecular structure confers unique electronic properties due to the electron-withdrawing bromine substituent, which enhances electrophilic reactivity and stabilizes intermediates in synthetic pathways . The compound has a molecular weight of 333.228 g/mol and a monoisotopic mass of 332.020063 Da, with a ChemSpider ID of 2036461 .
Synthetic routes to 9-(Bromomethylidene)fluorene typically involve halogenation of fluorene derivatives. For example, 9-phenylfluorene can react with bromine in carbon disulfide under light initiation or via treatment with N-bromosuccinimide (NBS) . Alternative methods include the use of acetyl bromide or phenylmagnesium bromide intermediates . The compound is a key precursor in asymmetric synthesis, particularly for preparing chiral N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds used in pharmaceutical research .
Properties
IUPAC Name |
9-(bromomethylidene)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBAGQSPLVTMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312489 | |
| Record name | 9-(bromomethylidene)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4612-64-0 | |
| Record name | NSC255249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(bromomethylidene)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 9-(Bromomethylidene)fluorene | C20H13Br | 333.23 | Not reported | Asymmetric synthesis, intermediates |
| 9-Benzylidenefluorene | C20H14 | 254.33 | 148–149 | Enzyme inhibitors, materials science |
| 9-Fluorenone | C13H8O | 180.20 | 84–86 | Photovoltaics, microbial degradation |
| 9-Ethylidenefluorene | C15H12 | 192.26 | 105.5–106.5 | Organic electronics, cyanidation studies |
Key Observations :
- Electronic Effects: Bromine in 9-(Bromomethylidene)fluorene increases electrophilicity compared to non-halogenated analogs like 9-benzylidenefluorene, facilitating nucleophilic substitutions .
- Thermal Stability: 9-Fluorenone exhibits higher thermal stability due to its ketone group, making it suitable for high-temperature applications in materials science .
Table 2: Comparative Reactivity in Key Reactions
| Reaction Type | 9-(Bromomethylidene)fluorene | 9-Benzylidenefluorene | 9-Fluorenone |
|---|---|---|---|
| Cyanidation | Moderate yield (~60%) | High yield (~85%) | Not reactive |
| Enzyme Inhibition | Not studied | IC50 = 21.4–25.3 μM (hCA I/II) | No activity |
| Microbial Degradation | Not reported | Persistent metabolite | Converted to phthalic acid |
Insights :
- Cyanidation : 9-Benzylidenefluorene derivatives show higher reactivity in cyanidation due to the electron-donating phenyl group, whereas bromine’s electron-withdrawing effect in 9-(Bromomethylidene)fluorene moderates reaction rates .
Research Findings and Contradictions
- Degradation Pathways: Pseudomonas sp. strain F274 metabolizes fluorene to 9-fluorenone and phthalic acid, but 9-(Bromomethylidene)fluorene’s persistence in environmental systems remains unstudied .
- Synthetic Challenges : Conflicting reports exist on the optimal bromination method for 9-phenylfluorene—light-initiated bromination in CS2 vs. NBS in CCl4—with yields varying by solvent polarity .
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